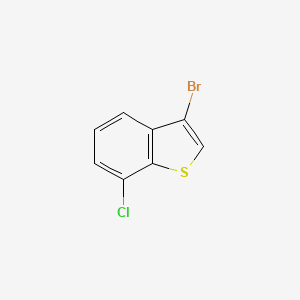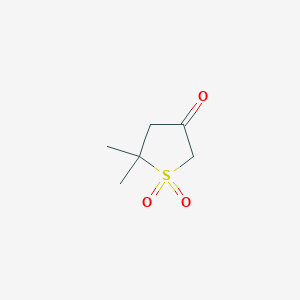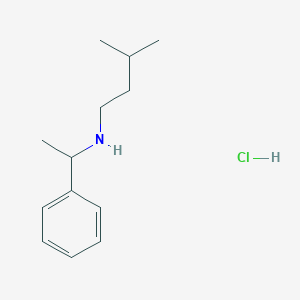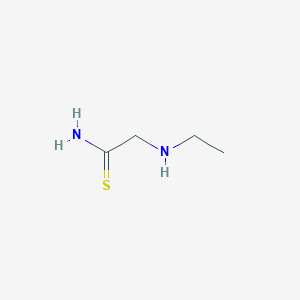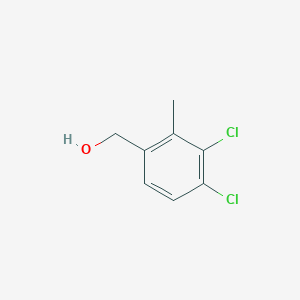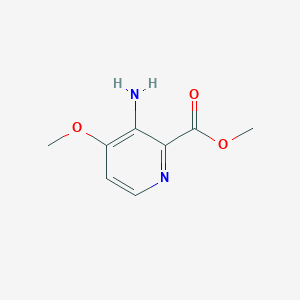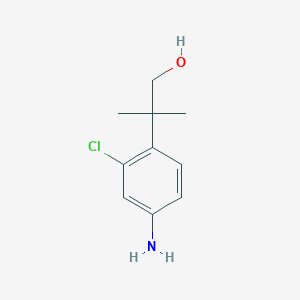![molecular formula C14H25Cl2N3O2 B13498644 benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride](/img/structure/B13498644.png)
benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N3O2. It is a derivative of carbamate and is characterized by the presence of benzyl and aminopropyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride typically involves the reaction of benzyl chloroformate with 3-aminopropylamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol solvents.
Substitution: Various nucleophiles; reactions are conducted in polar solvents under controlled temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with different functional groups.
科学研究应用
Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.
作用机制
The mechanism of action of benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target. The exact molecular targets and pathways involved vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzyl (3-aminopropyl)carbamate: Similar structure but lacks the dihydrochloride salt form.
Benzyl N-(3-hydroxypropyl)carbamate: Contains a hydroxyl group instead of an amino group.
Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride: Similar structure but with a carbamoyl group.
Uniqueness
Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
属性
分子式 |
C14H25Cl2N3O2 |
|---|---|
分子量 |
338.3 g/mol |
IUPAC 名称 |
benzyl N-[3-(3-aminopropylamino)propyl]carbamate;dihydrochloride |
InChI |
InChI=1S/C14H23N3O2.2ClH/c15-8-4-9-16-10-5-11-17-14(18)19-12-13-6-2-1-3-7-13;;/h1-3,6-7,16H,4-5,8-12,15H2,(H,17,18);2*1H |
InChI 键 |
ABMOAVYSTGCMTE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCCCNCCCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


